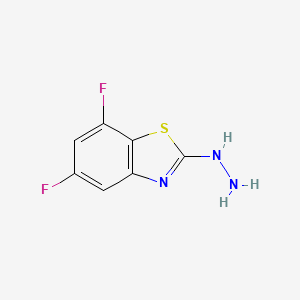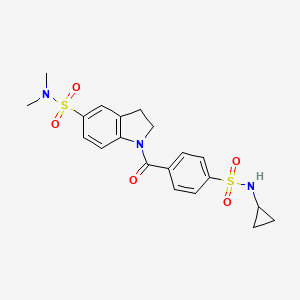
1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide
Descripción general
Descripción
1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide, also known as CSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSB is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide has a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one limitation of using 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide. One area of interest is the development of more potent and selective 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide analogs for use in cancer therapy. Another area of research is the investigation of the effects of 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide on other biological processes, such as metabolism and epigenetic regulation. Additionally, the development of new methods for synthesizing and purifying 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide could improve its utility as a research tool.
Aplicaciones Científicas De Investigación
1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and angiogenesis. In cancer research, 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. Inflammation studies have shown that 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide can reduce the production of pro-inflammatory cytokines, while angiogenesis studies have demonstrated that 1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide can inhibit the growth of new blood vessels.
Propiedades
IUPAC Name |
1-[4-(cyclopropylsulfamoyl)benzoyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-22(2)30(27,28)18-9-10-19-15(13-18)11-12-23(19)20(24)14-3-7-17(8-4-14)29(25,26)21-16-5-6-16/h3-4,7-10,13,16,21H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHDLYDNGLSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(N-cyclopropylsulfamoyl)benzoyl)-N,N-dimethylindoline-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



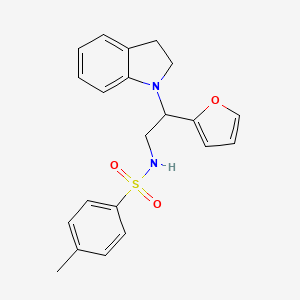

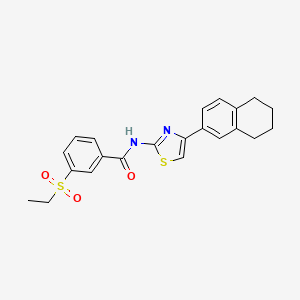
![2-(4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3299019.png)

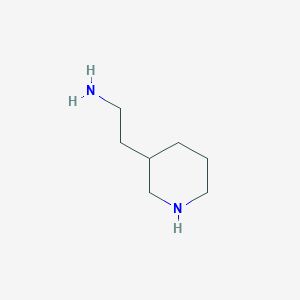
![4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol](/img/structure/B3299036.png)
![N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3299038.png)
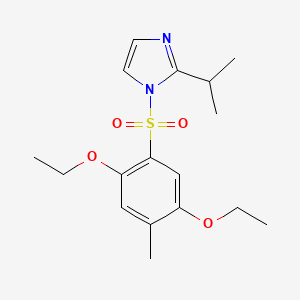
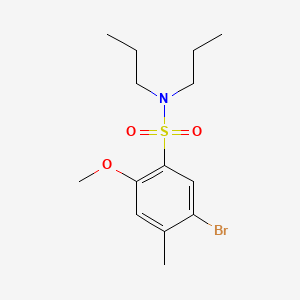
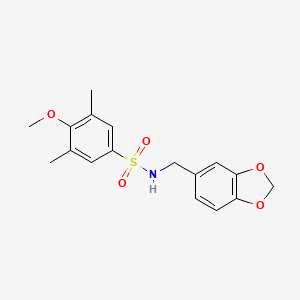
![5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B3299055.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone](/img/structure/B3299061.png)
